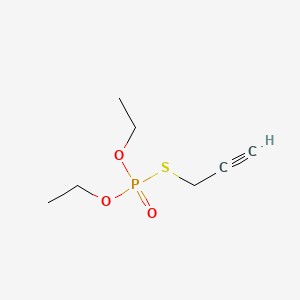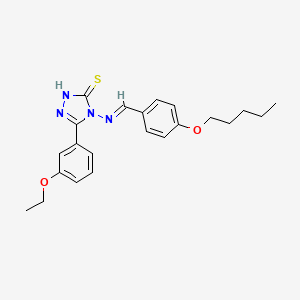![molecular formula C5H9NO2S2 B12007444 N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine CAS No. 6477-65-2](/img/structure/B12007444.png)
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a methyl group, a sulfanyl group, and a carbonothioyl group attached to a glycine backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine typically involves the reaction of glycine with methyl isothiocyanate and methyl mercaptan under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or dimethylformamide . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods also focus on optimizing the reaction efficiency and minimizing waste by-products.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form thiols.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonothioyl group can produce thiols.
Scientific Research Applications
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine can be compared with other similar compounds, such as:
N-Methylglycine:
N-Methyl-N-(sulfanylcarbonothioyl)glycine ammonia: This compound has a similar structure but includes an ammonia group, which can influence its reactivity and solubility.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for a wide range of applications.
Properties
CAS No. |
6477-65-2 |
|---|---|
Molecular Formula |
C5H9NO2S2 |
Molecular Weight |
179.3 g/mol |
IUPAC Name |
2-[methyl(methylsulfanylcarbothioyl)amino]acetic acid |
InChI |
InChI=1S/C5H9NO2S2/c1-6(3-4(7)8)5(9)10-2/h3H2,1-2H3,(H,7,8) |
InChI Key |
JQLVNODEKPLQMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)


![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)






![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)
![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)

